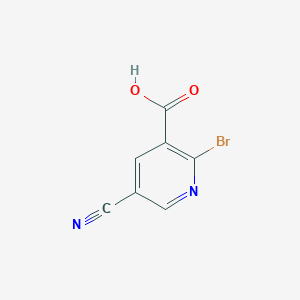![molecular formula C11H15NO4 B11881055 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid CAS No. 802321-13-7](/img/structure/B11881055.png)
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-eno-4-carboxílico es un compuesto espirocíclico caracterizado por una estructura espiro única que incluye átomos de oxígeno y nitrógeno dentro de su sistema de anillos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-eno-4-carboxílico normalmente implica múltiples pasos, incluyendo ciclización y transformaciones de grupos funcionales. Un método común implica el uso de 4-aminofenol y ácido α-glicólico o ácido láctico como materiales de partida. El paso clave en la síntesis es la ciclización oxidativa catalizada por metales de la amida para formar la estructura espirocíclica .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto están diseñados para optimizar el rendimiento y reducir los costes. Estos métodos a menudo implican el uso de reactivos y catalizadores de alto rendimiento, así como condiciones de reacción optimizadas, como el control de la temperatura y la presión. El proceso general puede incluir pasos como la hidrólisis, la esterificación, la acilación y la condensación intramolecular .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-eno-4-carboxílico experimenta varios tipos de reacciones químicas, incluyendo:
Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, a menudo utilizando agentes reductores como el borohidruro de sodio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y agentes alquilantes (por ejemplo, yoduro de metilo). Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar rendimientos y selectividad óptimos .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir productos desoxigenados .
Aplicaciones Científicas De Investigación
El ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-eno-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos espirocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción del ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-eno-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como inhibidor de la proteína tirosina fosfatasa 1B, se une al sitio activo de la enzima, evitando su función normal y, por lo tanto, modulando las vías de señalización involucradas en el metabolismo de la glucosa y la sensibilidad a la insulina .
Comparación Con Compuestos Similares
Compuestos Similares
Spirotetramat: Un insecticida espirocíclico con una estructura espiro similar pero diferentes grupos funcionales.
1-Oxa-4-azaspiro[4.5]deca-6,9-dieno-3,8-diona: Otro compuesto espirocíclico con potencial actividad antitumoral.
Singularidad
El ácido 3,8-Dimetil-2-oxo-1-oxa-8-azaspiro[4Su estructura espirocíclica proporciona una mayor estabilidad y reactividad en comparación con otros compuestos similares .
Propiedades
Número CAS |
802321-13-7 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-7-8(9(13)14)11(16-10(7)15)3-5-12(2)6-4-11/h3-6H2,1-2H3,(H,13,14) |
Clave InChI |
VQWUIZWWQWZXMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(CCN(CC2)C)OC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)








![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)

![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
